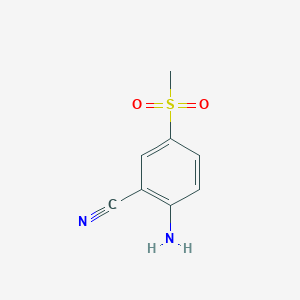

2-Amino-5-methylsulfonylbenzonitrile

Description

Contextual Significance of Substituted Benzonitriles as Fundamental Organic Scaffolds

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring functionalized with a nitrile (-C≡N) group and at least one other substituent. The nitrile group is a powerful electron-withdrawing group and a versatile synthetic handle, capable of being transformed into amines, amides, carboxylic acids, and various heterocyclic systems. This chemical reactivity makes benzonitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic properties. chemicalbook.comrsc.org The nature and position of the other substituents on the benzene ring profoundly influence the molecule's physical, chemical, and biological properties.

Specific Focus on 2-Amino-5-methylsulfonylbenzonitrile as a Unique Molecular Architecture

2-Amino-5-methylsulfonylbenzonitrile is a distinct molecule that incorporates three key functional groups: an amino group (-NH₂), a methylsulfonyl group (-SO₂CH₃), and a nitrile group (-CN) on a benzene ring. The interplay of these groups—the electron-donating amino group, the strongly electron-withdrawing methylsulfonyl group, and the versatile nitrile group—creates a unique electronic and reactive profile. This specific arrangement of substituents suggests its potential as a valuable building block in the synthesis of more complex molecules. While specific research on this exact compound is limited in publicly accessible literature, its structural motifs are present in many well-studied molecules, allowing for informed predictions about its chemical behavior and utility.

Historical Development and Current Trends in Academic Research Pertaining to Aminobenzonitriles

The history of benzonitrile (B105546) chemistry dates back to 1844, when Hermann Fehling first reported the synthesis of benzonitrile itself. google.com Since then, the field has expanded dramatically. The introduction of an amino group to the benzonitrile scaffold, creating aminobenzonitriles, significantly broadened their applicability, particularly in medicinal chemistry and dye manufacturing. researchgate.net

Current research trends in aminobenzonitriles focus on several key areas:

Novel Synthetic Methodologies: The development of more efficient, cost-effective, and environmentally friendly methods for synthesizing substituted aminobenzonitriles remains an active area of research. This includes the use of novel catalysts and greener reaction conditions. researchgate.net

Medicinal Chemistry: Aminobenzonitrile derivatives are integral to the synthesis of a wide range of therapeutic agents. For instance, they are key intermediates in the preparation of drugs for treating cancer and other diseases. google.com

Materials Science: The unique electronic properties of aminobenzonitriles make them attractive for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Overview of Research Trajectories for 2-Amino-5-methylsulfonylbenzonitrile and Related Congeners

Given the functional groups present in 2-Amino-5-methylsulfonylbenzonitrile, its research trajectories can be inferred to align with those of its constituent parts and closely related analogs. The presence of the amino and nitrile groups suggests its use as a precursor for heterocyclic compounds, such as substituted quinazolines or benzodiazepines, which are known to have a wide range of biological activities. chemicalbook.com

The methylsulfonyl group is a common feature in many pharmaceuticals due to its ability to improve solubility and metabolic stability. Therefore, it is plausible that 2-Amino-5-methylsulfonylbenzonitrile could serve as an intermediate in the synthesis of novel drug candidates. For example, the related compound 2-methyl-5-aminobenzenesulfonamide is a key intermediate in the synthesis of the cancer drug pazopanib. google.com

Furthermore, the combination of electron-donating and electron-withdrawing groups on the aromatic ring makes this compound and its congeners interesting candidates for studies in materials science, particularly in the field of nonlinear optics and as components of functional dyes. Research on related sulfonyl-substituted benzimidazoles has highlighted their potential in various biological applications. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the physicochemical properties of a closely related compound, 2-Amino-5-methylbenzonitrile (B1267719), and a structural isomer, 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile, to provide a reference point for the properties of the title compound.

Table 1: Physicochemical Properties of 2-Amino-5-methylbenzonitrile

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 59-63 °C | sigmaaldrich.com |

| CAS Number | 5925-93-9 | sigmaaldrich.com |

Table 2: Physicochemical Properties of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₂S | bldpharm.com |

| Molecular Weight | 210.25 g/mol | bldpharm.com |

| CAS Number | 1548161-11-0 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEWJAUIKGGSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567055 | |

| Record name | 2-Amino-5-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26841-51-0 | |

| Record name | 2-Amino-5-(methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Methylsulfonylbenzonitrile

Retrosynthetic Analysis of the 2-Amino-5-methylsulfonylbenzonitrile Framework

A retrosynthetic analysis of 2-amino-5-methylsulfonylbenzonitrile reveals several potential disconnection points, suggesting various synthetic routes. The primary disconnections involve the carbon-nitrogen bond of the amino group, the carbon-carbon bond of the nitrile group, and the carbon-sulfur bond of the methylsulfonyl group.

One common retrosynthetic strategy involves the disconnection of the amino and cyano groups, leading to a substituted nitrobenzene (B124822) precursor. This approach often starts with a commercially available substituted benzene (B151609) derivative, which is then elaborated through a series of functional group interconversions. For instance, a plausible precursor is a nitrobenzene derivative, where the nitro group can be reduced to an amino group and a nitrile group can be introduced via Sandmeyer reaction or other cyanation methods.

Another key disconnection targets the methylsulfonyl group. This group can be installed through oxidation of a corresponding methylthio or sulfinyl precursor. Therefore, a retrosynthetic pathway can be envisioned starting from a molecule containing an amino or nitro group and a methylthio group, which is later oxidized.

The order of introduction of the functional groups is a critical consideration in the synthetic design. For example, the strongly deactivating and meta-directing nature of the nitro and sulfonyl groups, and the activating and ortho, para-directing nature of the amino group, heavily influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Classical and Contemporary Approaches to the Synthesis of the Benzonitrile (B105546) Core

The synthesis of the benzonitrile core, particularly with an ortho-amino substituent, is a well-established area of organic synthesis with both classical and modern methodologies.

The formation of ortho-aminobenzonitriles can be achieved through several synthetic routes. A traditional method involves the reaction of ortho-nitrotoluene with ammonia (B1221849) in the presence of a catalyst at high temperatures. google.com However, this method can suffer from low selectivity and harsh reaction conditions. google.com

More contemporary approaches often utilize milder and more selective reactions. For instance, the dehydration of an ortho-aminobenzamide is a common strategy. chemicalbook.com The amide precursor can be synthesized from the corresponding anthranilic acid derivative. chemicalbook.com

Another strategy involves the direct cyanation of an aniline (B41778) derivative. This can be accomplished through various methods, including the use of copper(I) cyanide (Rosenmund-von Braun reaction) or palladium-catalyzed cyanation reactions. However, the direct cyanation of anilines can sometimes be challenging due to the potential for catalyst poisoning by the amino group.

A patent describes a method for producing ortho-aminobenzonitrile by reacting an aromatic compound with ammonia and oxygen in the presence of a catalyst. google.com This process aims to increase the yield and selectivity compared to older methods. google.com Additionally, research has explored the use of 2-aminobenzonitriles as building blocks for the synthesis of more complex heterocyclic systems like 2-aminoquinazolines. mdpi.com

The introduction of a sulfonyl group, specifically a methylsulfonyl group, at the meta-position relative to an amino group requires careful planning due to directing group effects. masterorganicchemistry.com

If starting with an aniline derivative, direct sulfonation would primarily lead to para-substitution. Therefore, a common strategy is to introduce the sulfonyl group prior to the formation of the amino group. For example, starting with a compound where a nitro group is present, which is a meta-director, allows for the regioselective introduction of the sulfonyl group at the desired position. masterorganicchemistry.com The nitro group can then be reduced to an amino group in a subsequent step.

Alternatively, a sulfonyl group can be introduced via nucleophilic aromatic substitution on a suitably activated aromatic ring. For instance, a precursor with a leaving group (e.g., a halide) at the target position and an activating group (e.g., a nitro group) can react with a sulfur nucleophile, such as sodium methanesulfinate.

The sulfonyl group itself is a functional group with the general formula R−S(=O)2−R′. wikipedia.org The synthesis of sulfones can be achieved by the oxidation of sulfides or sulfoxides.

Multi-Step Synthetic Pathways and Sequential Transformations

The synthesis of 2-amino-5-methylsulfonylbenzonitrile typically involves a multi-step sequence of reactions that carefully orchestrate the introduction and modification of the required functional groups. researchgate.net These pathways often rely on a series of functional group interconversions. fiveable.me

A plausible multi-step synthesis could commence with 4-chloronitrobenzene.

Step 1: Nucleophilic Aromatic Substitution. 4-chloronitrobenzene can undergo nucleophilic aromatic substitution with sodium methanethiolate (B1210775) (NaSMe) to introduce the methylthio group, yielding 4-(methylthio)nitrobenzene. The nitro group, being strongly electron-withdrawing, activates the para position for nucleophilic attack.

Step 2: Oxidation. The resulting 4-(methylthio)nitrobenzene is then oxidized to 4-(methylsulfonyl)nitrobenzene. Common oxidizing agents for this transformation include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA).

Step 3: Nitration. The next step would be the nitration of 4-(methylsulfonyl)nitrobenzene. The methylsulfonyl group is a meta-director, leading to the formation of 1-methylsulfonyl-2,4-dinitrobenzene.

Step 4: Selective Reduction. The subsequent challenge is the selective reduction of one of the nitro groups. The nitro group ortho to the bulky sulfonyl group might be sterically hindered, potentially allowing for the selective reduction of the nitro group at the 4-position to an amino group, yielding 5-methylsulfonyl-2-nitroaniline.

Step 5: Diazotization and Cyanation (Sandmeyer Reaction). The newly formed amino group can then be converted to a nitrile. This is typically achieved through diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by treatment with a cyanide source, such as copper(I) cyanide.

Step 6: Reduction of the Remaining Nitro Group. Finally, the remaining nitro group is reduced to an amino group to afford the target molecule, 2-amino-5-methylsulfonylbenzonitrile.

An alternative pathway could involve the introduction of the cyano group at an earlier stage.

Functional group interconversions are fundamental to the synthesis of complex molecules like 2-amino-5-methylsulfonylbenzonitrile. fiveable.meub.edu Key transformations include:

Nitro to Amino: The reduction of a nitro group to an amino group is a common and crucial step. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acetic acid. The choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule.

Amino to Cyano: The Sandmeyer reaction is a classic method for converting an aromatic amino group into a nitrile via a diazonium salt intermediate. This is a powerful tool for introducing the cyano group onto the aromatic ring.

Thioether to Sulfone: The oxidation of a thioether (sulfide) to a sulfone is a key step for introducing the methylsulfonyl moiety. This transformation typically proceeds through a sulfoxide (B87167) intermediate and requires a stoichiometric amount of a suitable oxidizing agent. wikipedia.org

Halide to Thioether: Nucleophilic aromatic substitution of an activated aryl halide with a thiol or thiolate is a common method for forming a carbon-sulfur bond.

Below is a table summarizing some of the key functional group interconversions.

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Nitro (-NO2) | Amino (-NH2) | SnCl2, HCl; H2, Pd/C; Fe, CH3COOH |

| Amino (-NH2) | Diazonium Salt (-N2+) | NaNO2, HCl, 0-5 °C |

| Diazonium Salt (-N2+) | Cyano (-CN) | CuCN (Sandmeyer Reaction) |

| Thioether (-SMe) | Sulfone (-SO2Me) | H2O2; KMnO4; m-CPBA |

| Aryl Halide (-X) | Aryl Thioether (-SMe) | NaSMe, heat |

These sequential transformations, when applied in a logical order, allow for the efficient construction of the 2-amino-5-methylsulfonylbenzonitrile framework from simple starting materials.

One-Pot and Multicomponent Reaction Approaches

Modern synthetic chemistry emphasizes the development of processes that reduce the number of separate operations, thereby saving time, resources, and waste. One-pot and multicomponent reactions are at the forefront of this endeavor, offering streamlined pathways to complex molecules from simple precursors.

Development of Efficient One-Pot Synthesis Protocols

One-pot synthesis, where sequential reactions are performed in a single reactor without isolating intermediates, offers significant advantages in terms of operational simplicity and efficiency. While specific one-pot protocols for 2-Amino-5-methylsulfonylbenzonitrile are not extensively detailed in publicly available literature, analogous syntheses of related compounds, such as 2-amino-5-halogenated-N,3-dimethylbenzamides, provide a conceptual framework. A plausible one-pot approach for 2-Amino-5-methylsulfonylbenzonitrile could commence from a suitably substituted precursor like 2-amino-3-methylbenzoic acid, involving a sequence of halogenation, amidation, and subsequent functional group transformations within the same reaction vessel to build the desired product.

The synthesis of 2-amino-5-alkylidene-thiazol-4-ones through a three-component reaction involving Knoevenagel condensation followed by displacement of the thiocarbonyl sulfur with an amine in the same reaction mixture highlights the potential of one-pot methodologies. nih.gov Similarly, the synthesis of thio-augmented sulfonylureas via a modified Bunte's reaction in a one-pot aqueous system demonstrates the versatility of this approach for creating complex sulfur-containing molecules. nih.gov Such strategies, if adapted, could offer an efficient route to 2-Amino-5-methylsulfonylbenzonitrile.

Exploration of Cascade Reactions for Complexity Generation

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. These reactions can rapidly generate molecular complexity from simple starting materials in a highly efficient manner.

The synthesis of N-aryl isoindolinones through an electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines showcases a modern approach to building complex heterocyclic structures from benzonitrile derivatives. nih.gov This process involves an initial electrochemical activation followed by a series of chemical cascade reactions. Another relevant example is the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines to produce quinazolines. researchgate.net

While direct applications of cascade reactions for the synthesis of 2-Amino-5-methylsulfonylbenzonitrile are not explicitly documented, the principles can be applied. A hypothetical cascade approach could start with a precursor containing the necessary functionalities poised for cyclization and rearrangement to form the target aromatic nitrile structure.

Catalytic Methodologies in the Synthesis of 2-Amino-5-methylsulfonylbenzonitrile

Catalysis is a cornerstone of modern chemical synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. The synthesis of 2-Amino-5-methylsulfonylbenzonitrile can benefit significantly from the application of various catalytic systems.

Transition Metal-Catalyzed Transformations

Transition metals are widely used as catalysts in a vast array of organic transformations, including the formation of carbon-nitrogen and carbon-cyanide bonds, which are crucial for the synthesis of 2-Amino-5-methylsulfonylbenzonitrile. google.comnih.gov

Palladium- and copper-catalyzed cyanation reactions are common methods for introducing a nitrile group onto an aromatic ring. taylorandfrancis.comorganic-chemistry.org For instance, a palladium-catalyzed cyanation can convert aryl halides or sulfonates into the corresponding benzonitriles. Transition metal-catalyzed electrophilic amination is another powerful tool for constructing C-N bonds, with O-benzoylhydroxylamines being common aminating reagents. nih.govresearchgate.net

The synthesis of related aminobenzonitriles often employs transition metal catalysts. For example, the preparation of p-aminobenzonitrile can be achieved through the ammoxidation of p-nitrotoluene or p-nitrobenzoic acid using a catalytic system in a fluidized bed reactor. google.com While specific catalysts for the direct synthesis of 2-Amino-5-methylsulfonylbenzonitrile are not detailed, the principles of transition metal-catalyzed amination and cyanation of appropriately substituted benzene derivatives are highly applicable. taylorandfrancis.combath.ac.uk

Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to the Synthesis of Substituted Benzonitriles

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Example | Yield (%) | Reference |

| Cyanation of Aryl Chloride | Pd/CM-phos | Aryl Chloride | Benzonitrile | High | organic-chemistry.org |

| Ammoxidation | Not Specified | p-Nitrotoluene | p-Aminobenzonitrile | High | google.com |

| Electrophilic Amination | Cu(OAc)2 | Benzene, Acetonitrile | Acetanilide | 70 | nih.gov |

This table presents examples of reactions on analogous structures to illustrate potential catalytic systems.

Organocatalysis and Biocatalysis in Reaction Design

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing complementary reactivity and selectivity to metal-based catalysts. patsnap.com For the synthesis of 2-Amino-5-methylsulfonylbenzonitrile, organocatalysis could be employed for the regioselective functionalization of the aniline core. For example, secondary amines have been used as organocatalysts for the highly ortho-selective chlorination of anilines. rsc.org Chiral phosphoric acids have been utilized to catalyze the asymmetric [3+2] cascade annulation of anilines to produce chiral tetrahydroindole derivatives, demonstrating the potential for enantioselective transformations. nih.govacs.org

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers the advantages of high selectivity, mild reaction conditions, and environmental benignity. While specific biocatalytic routes to 2-Amino-5-methylsulfonylbenzonitrile are not reported, enzymes could potentially be engineered to perform key steps such as selective amination or sulfoxidation on a benzonitrile scaffold.

Optimization of Reaction Conditions and Process Parameters

The efficiency and economic viability of any synthetic process heavily rely on the optimization of reaction conditions and process parameters. This includes factors such as temperature, reaction time, solvent, and catalyst loading.

Studies on the synthesis of structurally related compounds provide valuable insights into potential optimization strategies for producing 2-Amino-5-methylsulfonylbenzonitrile. For instance, in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), the optimization of molar ratio, reaction time, and temperature in a four-step reaction sequence significantly improved the total yield. nih.govnih.govgoogle.com Similarly, the nitration process in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid was improved by optimizing parameters like temperature, quality of fuming sulfuric acid, and reaction time, leading to a substantial increase in yield. rsc.org

In a potential industrial synthesis of 2-Amino-5-methylsulfonylbenzonitrile, a key step could be the sulfonation of an aminobenzonitrile precursor or the amination of a sulfonylbenzonitrile precursor. Drawing parallels from the synthesis of 2-methyl-5-aminobenzenesulfonamide, a process involving the sulfonation of paranitrotoluene followed by a hydrogenation addition reaction has been patented. acs.org The optimization of this process involved careful control of temperature and pressure to achieve high purity and facilitate industrial production.

Table 2: Optimization Parameters from Related Syntheses

| Target Compound/Process | Parameter Optimized | Optimal Condition | Effect on Yield/Purity | Reference |

| Methyl 2-methoxy-5-aminosulfonyl benzoate (Amination) | Temperature | 30 °C | Avoids by-product formation | nih.gov |

| Methyl 2-methoxy-5-aminosulfonyl benzoate (Sulfonyl chloride formation) | Molar ratio (acid:chlorosulfonic acid) | 1:5 | 95.7% yield | nih.govnih.gov |

| 2-amino-5-chloro-4-methylbenzenesulfonic acid (Nitration) | Temperature | -5 °C | Increased yield to 91% | rsc.org |

| 2-methyl-5-aminobenzenesulfonamide | Process | Two-step (sulfonation, hydrogenation) | High purity, suitable for industrial production | acs.org |

This table illustrates how optimization of specific parameters in analogous syntheses can lead to improved outcomes.

By systematically studying these parameters, a robust and efficient process for the synthesis of 2-Amino-5-methylsulfonylbenzonitrile can be developed, ensuring high yield and purity of the final product.

Influence of Solvents, Temperature, and Pressure on Reaction Outcomes

The choice of solvent is a critical factor that can dictate the reaction rate, yield, and purity of 2-Amino-5-methylsulfonylbenzonitrile. A common route to this compound involves the nucleophilic aromatic substitution of a halogen atom (typically chlorine or bromine) at the 5-position of a 2-aminobenzonitrile (B23959) derivative with a methylsulfinate salt. In such reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often employed. nih.govrsc.org These solvents are effective at dissolving the reactants and facilitating the displacement of the halide. For instance, in the cyanation of 2-amino-5-bromo-3-methylbenzoate, a related transformation, NMP was used as the solvent and the reaction was heated to 170°C. nih.gov

Temperature plays a pivotal role in the kinetics of the synthesis. Higher temperatures generally accelerate the reaction rate but can also lead to the formation of undesired byproducts. For example, in the preparation of 2-amino-5-nitrobenzonitrile (B98050) from 5-nitroanthranilamide, the reaction was conducted at 80-90°C. thieme-connect.com In another instance, the synthesis of 2-amino-5-chlorobenzamide (B107076) from its corresponding methyl ester and ammonia was carried out under heating and pressure, with temperatures ranging from 100-150°C and pressures from 2-4 MPa.

Pressure is a less commonly manipulated variable in laboratory-scale synthesis but becomes significant in certain industrial processes, particularly when dealing with gaseous reactants or when needing to influence reaction equilibria in the liquid phase. For the synthesis of 2-amino-5-chlorobenzamide, applying pressure allowed the reaction to proceed efficiently at elevated temperatures.

The interplay of these three parameters—solvent, temperature, and pressure—is complex and requires careful optimization for each specific synthetic route to achieve the desired outcome for 2-Amino-5-methylsulfonylbenzonitrile.

Strategies for Maximizing Chemical Yield and Selectivity

Maximizing the yield and selectivity of 2-Amino-5-methylsulfonylbenzonitrile is a primary goal in its synthesis. This is often achieved through a combination of strategies, including the careful selection of starting materials, catalysts, and reaction conditions.

One key strategy involves the use of a suitable precursor. A plausible and efficient route starts from 2-amino-5-halobenzonitrile. The halogen at the 5-position serves as a good leaving group for the introduction of the methylsulfonyl moiety. For example, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) has been well-documented, often starting from anthranilic acid. chemrxiv.org

The choice of the sulfonating agent and catalyst is paramount. The reaction of an aryl halide with a sulfinate salt, such as sodium methanesulfinate, is a common method for forming aryl sulfones. acs.orgorganic-chemistry.org This transformation is often catalyzed by transition metals like copper or palladium. acs.orgorganic-chemistry.org The use of specific ligands can further enhance the catalyst's activity and selectivity. For instance, L-proline has been used to promote CuI-catalyzed coupling of aryl halides with sulfinic acid salts. The selection of the appropriate catalyst system is crucial to favor the desired C-S bond formation and minimize side reactions.

Control of reaction conditions is another critical aspect. This includes maintaining an optimal temperature to ensure a reasonable reaction rate without promoting decomposition or side reactions. For instance, the amination of 2-amino-5-chlorobenzoyl chloride with liquor ammonia is performed at 0°C to control the exothermic reaction and improve yield. chemrxiv.org The pH of the reaction medium can also be a significant factor in selectivity.

Purification methods are the final step in ensuring a high-purity product. Recrystallization from appropriate solvents is a common technique to remove impurities. For example, 2-amino-5-chlorobenzamide can be recrystallized from hot water. chemrxiv.org

| Strategy | Description | Example |

| Precursor Selection | Choosing a starting material with a suitable leaving group. | Using 2-amino-5-halobenzonitrile for nucleophilic substitution. chemrxiv.org |

| Catalyst System | Employing an effective catalyst and ligand to promote the desired reaction. | Copper or Palladium catalyzed coupling of an aryl halide with a sulfinate salt. acs.orgorganic-chemistry.org |

| Reaction Control | Optimizing temperature, pH, and other conditions to maximize yield and minimize byproducts. | Performing amination at low temperatures to control exothermicity. chemrxiv.org |

| Purification | Using techniques like recrystallization to isolate the pure product. | Recrystallization of 2-amino-5-chlorobenzamide from hot water. chemrxiv.org |

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of 2-Amino-5-methylsulfonylbenzonitrile from a laboratory setting to a preparative or industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Heat Management: Reactions that are easily managed in small flasks can become highly exothermic on a larger scale. Efficient heat dissipation is crucial to prevent runaway reactions and maintain optimal reaction temperatures. This often requires the use of jacketed reactors with precise temperature control systems.

Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between reactants becomes more challenging at a larger scale. The choice of reactor design and agitation speed is critical to overcome mass transfer limitations and ensure consistent reaction rates and yields.

Reagent Handling and Addition: The safe handling and controlled addition of large quantities of reagents are paramount. For instance, the addition of highly reactive or corrosive substances like thionyl chloride or chlorosulfonic acid requires specialized equipment and procedures to ensure operator safety and reaction control. chemrxiv.orggoogle.com

Solvent and Reagent Cost and Recovery: The economic viability of a large-scale synthesis heavily depends on the cost of raw materials and solvents. Solvents that are suitable for laboratory work may be too expensive or difficult to handle at an industrial scale. Therefore, process development often includes the evaluation of more economical and environmentally friendly solvent alternatives, as well as the implementation of solvent recovery and recycling systems.

Process Safety and Environmental Impact: A thorough hazard analysis is required before scaling up any chemical process. This includes understanding the thermal stability of reactants and products, identifying potential side reactions that could lead to hazardous situations, and developing protocols for waste treatment and disposal. The use of less toxic and more environmentally benign reagents is a key consideration in modern chemical manufacturing. For example, some processes aim to avoid toxic solvents like methanol (B129727) and acetone.

Chemical Reactivity and Transformations of 2 Amino 5 Methylsulfonylbenzonitrile

Reactivity at the Amino Group (C2-NH2)

The amino group attached to the benzene (B151609) ring is a versatile functional group that can participate in a variety of reactions. Its nucleophilicity is somewhat attenuated by the electron-withdrawing effects of the adjacent nitrile and the para-positioned methylsulfonyl group, but it remains a key site for chemical modification.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily reacting with various electrophiles.

Acylation: The amino group can be acylated to form amides. This is typically achieved by reacting 2-Amino-5-methylsulfonylbenzonitrile with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, increasing its nucleophilicity. For instance, reaction with acetyl chloride would yield N-(2-cyano-4-(methylsulfonyl)phenyl)acetamide.

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the amino nitrogen. This reaction can be challenging to control, as mono-alkylation can be followed by di-alkylation, leading to secondary and tertiary amines, respectively. The reaction's outcome is often dependent on the stoichiometry of the reactants and the reaction conditions.

Arylation: The amino group can also undergo arylation, forming diarylamines. This is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves reacting the amine with an aryl halide in the presence of a palladium catalyst and a base.

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl chloride (R-COCl) | N-Acyl derivative |

| Alkylation | Alkyl halide (R-X) | N-Alkyl derivative (mono- or di-alkylated) |

| Arylation | Aryl halide (Ar-X) | N-Aryl derivative |

The amino group of 2-Amino-5-methylsulfonylbenzonitrile can undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govchemmethod.comscispace.com This reaction typically proceeds under mildly acidic conditions, which catalyze the nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration of the hemiaminal intermediate. mdpi.commdpi.com The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. wikipedia.org

These Schiff bases are valuable intermediates in organic synthesis and can be further modified. For example, the imine double bond can be reduced to form a secondary amine.

| Reactant | Product | Conditions |

| Aldehyde (R-CHO) | Schiff Base (Imine) | Mildly acidic, removal of water |

| Ketone (R-CO-R') | Schiff Base (Imine) | Mildly acidic, removal of water |

As a primary aromatic amine, 2-Amino-5-methylsulfonylbenzonitrile can undergo diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). organic-chemistry.orggoogle.com The resulting product is an aryldiazonium salt, which is a highly versatile synthetic intermediate. The presence of the strong electron-withdrawing groups on the aromatic ring can make the amine weakly basic, requiring specific conditions for efficient diazotization. google.com

The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgbyjus.comnih.gov This allows for the introduction of a variety of substituents onto the aromatic ring at the position formerly occupied by the amino group.

Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) as catalysts to replace the diazonium group with a halide or cyanide. wikipedia.orgorganic-chemistry.org This provides a reliable method for synthesizing aryl halides and benzonitriles. nih.gov

Other Transformations: The diazonium salt can also be converted to other functional groups. For example, reaction with potassium iodide yields the corresponding aryl iodide, and heating in water produces a phenol.

| Reagent | Product Functional Group | Reaction Name |

| CuCl / HCl | -Cl | Sandmeyer Reaction |

| CuBr / HBr | -Br | Sandmeyer Reaction |

| CuCN / KCN | -CN | Sandmeyer Reaction |

| KI | -I | Sandmeyer-type Reaction |

| H2O, heat | -OH | Hydrolysis |

Reactivity at the Nitrile Group (C1-CN)

The nitrile group is a synthetically useful functional group characterized by a carbon-nitrogen triple bond. This bond is polarized, with the carbon atom being electrophilic, making it susceptible to nucleophilic attack.

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comorganic-chemistry.org

Partial Hydrolysis to Amide: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to form 2-Amino-5-methylsulfonylbenzamide. This transformation involves the addition of one molecule of water across the carbon-nitrogen triple bond.

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating in strong acid or base, will lead to the complete hydrolysis of the nitrile group, first to the amide and then further to the corresponding carboxylic acid, 2-Amino-5-methylsulfonylbenzoic acid, with the liberation of ammonia (B1221849). chemistrysteps.comrsc.org

| Product | Conditions |

| 2-Amino-5-methylsulfonylbenzamide | Mild acid or base |

| 2-Amino-5-methylsulfonylbenzoic acid | Strong acid or base, heat |

The nitrile group can be reduced to a primary amine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4), followed by an aqueous workup. The reaction proceeds through the addition of hydride ions to the electrophilic carbon of the nitrile, ultimately forming a primary amine, (2-Amino-5-methylsulfonylphenyl)methanamine.

Alternatively, the reduction can be controlled to yield an imine intermediate, although this is less common for the synthesis of stable imines from nitriles. A more prevalent synthetic strategy involving imines is reductive amination, where an aldehyde or ketone is first condensed with an amine to form an imine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Product |

| Lithium aluminum hydride (LiAlH4) | Primary Amine |

| Diisobutylaluminium hydride (DIBAL-H) (controlled) | Imine (intermediate) |

Cycloaddition Reactions Involving the Nitrile Triple Bond

The nitrile functional group (-C≡N) in 2-Amino-5-methylsulfonylbenzonitrile is a potential participant in various cycloaddition reactions, which are powerful methods for constructing heterocyclic ring systems. wikipedia.orgfiveable.me In these reactions, the nitrile's pi system engages with a reacting partner to form a new cyclic structure.

One of the most common cycloadditions involving nitriles is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org In this type of reaction, the nitrile acts as the "dipolarophile" and reacts with a 1,3-dipole. A prominent example is the reaction with organic azides (R-N₃) to form tetrazoles, a class of five-membered aromatic heterocycles. This reaction is often catalyzed by Lewis acids or metals. Given the electronic nature of the nitrile group, it is expected that 2-Amino-5-methylsulfonylbenzonitrile could react with azides, such as sodium azide, to yield a tetrazole derivative.

Nitriles can also participate in [2+2+2] cycloadditions, typically catalyzed by transition metals. These reactions involve the combination of three unsaturated components, such as two alkyne molecules and one nitrile molecule, to form a substituted pyridine (B92270) ring. The inclusion of the nitrile provides one nitrogen atom to the resulting six-membered aromatic heterocycle. While highly dependent on the specific catalyst and reaction conditions, the nitrile in 2-Amino-5-methylsulfonylbenzonitrile could theoretically serve as a component in such cyclotrimerization reactions.

Reactivity of the Sulfonyl Group (C5-SO₂CH₃)

The methylsulfonyl group (-SO₂CH₃) is generally considered a robust and chemically stable functional group. wikipedia.org The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. The sulfur atom is electrophilic, but the group as a whole is a poor leaving group, rendering it unreactive toward most nucleophiles under standard conditions.

However, under specific catalytic conditions, the aryl C-S bond of a sulfone can be cleaved. For instance, aryl sulfones have been demonstrated to act as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This suggests a potential pathway for modifying the C5 position by replacing the methylsulfonyl group, although this requires specialized organometallic catalysis. chemrxiv.org

Another potential point of reactivity is the methyl group attached to the sulfonyl moiety. The protons on this α-carbon are weakly acidic due to the strong electron-withdrawing effect of the sulfonyl group. With the use of a very strong base, such as an organolithium reagent, it is possible to deprotonate this methyl group, generating a carbanion. This nucleophilic species could then react with various electrophiles, allowing for the elaboration of the methyl group. However, this reactivity can be competitive with other potential reactions on the highly functionalized aromatic ring.

The methylsulfonyl group is highly stable and largely inert to many reaction conditions, including moderately acidic or basic media and common redox reagents. wikipedia.org This stability makes it a reliable functional group in multi-step syntheses.

In the context of electrophilic aromatic substitution (EAS), the sulfonyl group plays a critical role as a powerful deactivating and meta-directing group. lkouniv.ac.in Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the electron density of the benzene ring. This deactivation makes the ring less nucleophilic and therefore less reactive toward electrophiles compared to unsubstituted benzene. lkouniv.ac.inlibretexts.org The withdrawal of electron density is most pronounced at the ortho and para positions relative to the sulfonyl group, which destabilizes the cationic intermediates (arenium ions) formed during an attack at these sites. Consequently, electrophilic attack is directed to the meta position, where the deactivating effect is less pronounced. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

For electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the combined directing effects of the existing substituents. The directing influence of each group is summarized below:

-NH₂ (at C2): A strongly activating group that directs incoming electrophiles to the ortho and para positions (C1, C3, and C5) via resonance donation of its lone pair of electrons. libretexts.orgbyjus.com

-SO₂CH₃ (at C5): A strongly deactivating group that directs incoming electrophiles to the meta positions (C1 and C3) relative to itself. pressbooks.pub

-CN (at C1): A deactivating group that directs incoming electrophiles to the meta positions (C3 and C5) relative to itself. libretexts.org

The following table details the substituent effects at each available carbon on the ring.

| Position | Effect of -NH₂ (at C2) | Effect of -SO₂CH₃ (at C5) | Effect of -CN (at C1) | Net Effect Prediction |

| C3 | ortho (Activating) | meta (Least Deactivated) | meta (Least Deactivated) | Most Favorable Site for EAS |

| C4 | meta (Unaffected) | ortho (Strongly Deactivating) | para (Strongly Deactivating) | Highly Unfavorable |

| C6 | para to -CN (Deactivating) | ortho to -SO₂CH₃ (Strongly Deactivating) | ortho (Strongly Deactivating) | Highly Unfavorable |

Table 1: Analysis of Regioselectivity for Electrophilic Aromatic Substitution.

Nucleophilic aromatic substitution (SNAr) on the ring is generally unlikely as the molecule lacks a suitable leaving group, such as a halogen. For an SNAr reaction to occur, a nucleophile would need to displace one of the existing substituents, which is not a typical reaction pathway under normal conditions.

In electrophilic aromatic substitution, the activating effect of the amino group dominates, making the molecule more reactive towards electrophiles than a ring substituted with only deactivating groups. byjus.com The reaction rate will be faster than that of, for example, methylsulfonylbenzene, but slower than that of aniline (B41778) due to the presence of the two electron-withdrawing groups. The amino group's potent ortho, para-directing ability is the controlling factor in determining the position of substitution, leading to high regioselectivity for the C3 position. libretexts.orgstudysmarter.co.uk

It is important to note that under strongly acidic conditions, such as those used for nitration (H₂SO₄/HNO₃), the amino group can be protonated to form the anilinium ion (-NH₃⁺). byjus.com This anilinium group is a strongly deactivating, meta-director. In such a scenario, the ring would become extremely deactivated towards electrophilic attack, and the regioselectivity would shift, with any minor substitution product likely forming at positions meta to the anilinium ion (C4, C6).

Annulation and Heterocyclic Ring Formation derived from 2-Amino-5-methylsulfonylbenzonitrile

The strategic placement of the amino and nitrile functionalities in 2-Amino-5-methylsulfonylbenzonitrile makes it an excellent precursor for annulation reactions, leading to the formation of fused heterocyclic rings. These transformations are of significant interest in medicinal and materials chemistry due to the diverse biological and photophysical properties of the resulting polycyclic systems.

Synthesis of Fused Pyrimidine (B1678525) Systems

While direct experimental data on the use of 2-Amino-5-methylsulfonylbenzonitrile in the synthesis of fused pyrimidine systems is not extensively documented, the reactivity of analogous 2-aminobenzonitriles provides a strong basis for predicting its behavior. The most common fused pyrimidine system synthesized from 2-aminobenzonitriles is the quinazoline (B50416) ring system.

One potential pathway involves the reaction of 2-Amino-5-methylsulfonylbenzonitrile with a one-carbon synthon, such as formamide or orthoesters. For instance, heating 2-aminobenzonitriles with formamide is a known method for the synthesis of 4-aminoquinazolines. It is anticipated that 2-Amino-5-methylsulfonylbenzonitrile would react similarly to yield a 6-methylsulfonyl-substituted 4-aminoquinazoline.

Another versatile approach is the acid-mediated [4+2] annulation reaction. For example, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in the presence of hydrochloric acid has been shown to produce 2-amino-4-iminoquinazolines mdpi.com. It is plausible that 2-Amino-5-methylsulfonylbenzonitrile could undergo a similar transformation.

Furthermore, reactions with isothiocyanates offer a route to quinazoline-2-thiones. The initial reaction of a 2-aminobenzonitrile (B23959) with a Grignard reagent, followed by treatment with an isothiocyanate, can lead to the formation of N,4-disubstituted quinazolines nih.gov. The methylsulfonyl group in 2-Amino-5-methylsulfonylbenzonitrile is expected to be compatible with these reaction conditions.

The reaction with carbonyl sulfide (COS) in the presence of a catalyst like sodium hydrosulfide (NaHS) provides an efficient route to thioquinazolinediones from 2-aminobenzonitriles tandfonline.com. This method could potentially be applied to 2-Amino-5-methylsulfonylbenzonitrile to synthesize the corresponding 6-methylsulfonylthioquinazolinedione.

Table 1: Potential Reactions for the Synthesis of Fused Pyrimidine Systems from 2-Amino-5-methylsulfonylbenzonitrile (based on analogous reactions)

| Reagent(s) | Expected Product | Reaction Type | Reference for Analogy |

| Formamide | 6-Methylsulfonyl-4-aminoquinazoline | Cyclocondensation | google.com |

| Triethyl orthoformate | 4-Ethoxy-6-methylsulfonylquinazoline | Cyclocondensation | rsc.orgsemanticscholar.org |

| N-Benzyl Cyanamide / HCl | 2-Amino-4-imino-6-methylsulfonylquinazoline derivative | [4+2] Annulation | mdpi.com |

| 1. Aryl Grignard Reagent2. Isothiocyanate | N,4-Disubstituted 6-methylsulfonylquinazoline derivative | Cyclization | nih.gov |

| Carbonyl Sulfide / NaHS | 6-Methylsulfonylthioquinazolinedione | Cyclocondensation | tandfonline.com |

Formation of Imidazole and Oxazole Derivatives

The synthesis of fused imidazole (benzimidazole) and oxazole (benzoxazole) derivatives from 2-Amino-5-methylsulfonylbenzonitrile is also a feasible transformation, drawing parallels from the chemistry of related ortho-disubstituted benzene derivatives.

For the formation of benzimidazole derivatives, the nitrile group would first need to be converted to an amino or amido group, as the typical synthesis of benzimidazoles involves the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. However, alternative pathways might exist. For example, reactions involving intramolecular cyclization of an appropriately substituted intermediate derived from the nitrile could be envisioned. A more direct analogy can be drawn from the synthesis of 2-aminobenzimidazoles from o-phenylenediamines and cyanogen bromide, although this involves a different starting material functionality. A plausible synthetic route could involve the reduction of the nitrile group to an aminomethyl group, followed by reaction with a suitable one-carbon source to facilitate cyclization.

The synthesis of benzoxazole derivatives from 2-Amino-5-methylsulfonylbenzonitrile would likely require the transformation of the nitrile group into a functionality that can participate in cyclization with an adjacent hydroxyl group. Since the starting material contains an amino group, a preliminary step to introduce a hydroxyl group ortho to the amino group would be necessary, which is not a straightforward transformation. A more plausible, albeit multi-step, approach would be to start from a precursor that already contains the ortho-amino and ortho-hydroxyl functionalities. However, if we consider the amino group's ability to be transformed, for instance, through diazotization followed by hydrolysis to a hydroxyl group, subsequent reaction of the nitrile with a reducing agent could potentially lead to a cyclizable intermediate.

A more direct, though speculative, route could involve a reaction that facilitates the incorporation of an oxygen atom and subsequent cyclization. For instance, reactions of o-aminophenols with cyanating agents are known to produce 2-aminobenzoxazoles nih.govresearchgate.net. While 2-Amino-5-methylsulfonylbenzonitrile is not an o-aminophenol, this highlights the type of reactivity required.

Table 2: Hypothetical Pathways for Imidazole and Oxazole Ring Formation

| Target Heterocycle | Proposed Intermediate | Key Transformation |

| Benzimidazole | 2-Amino-5-methylsulfonylbenzylamine | Nitrile Reduction |

| Benzoxazole | 2-Hydroxy-5-methylsulfonylbenzonitrile | Diazotization and Hydrolysis of Amino Group |

Construction of Other Polycyclic Heteroaromatic Systems

The presence of the reactive amino and nitrile groups in 2-Amino-5-methylsulfonylbenzonitrile opens up possibilities for the construction of a wider range of polycyclic heteroaromatic systems beyond simple fused pyrimidines, imidazoles, and oxazoles. Annulation reactions that build additional rings onto the benzonitrile (B105546) core are of particular interest.

For example, Lewis acid-mediated reactions of 2-aminobenzonitriles with activated alkynes have been reported to yield highly substituted 4-aminoquinolines via a sequential aza-Michael addition and intramolecular annulation thieme-connect.com. Applying this methodology to 2-Amino-5-methylsulfonylbenzonitrile could provide access to novel quinoline derivatives bearing a methylsulfonyl group.

Furthermore, reactions that involve the construction of a new carbocyclic or heterocyclic ring fused to the existing benzene ring, followed by subsequent transformations of the amino and nitrile groups, can lead to complex polycyclic systems. For instance, electrophilic cyclization of intermediates derived from the reaction of the amino group with suitable reagents could be a viable strategy nih.gov.

The synthesis of polycyclic heteroaromatic compounds often involves multi-step sequences where the functionalities of the starting material are sequentially elaborated to build up the desired ring system. The amino and nitrile groups of 2-Amino-5-methylsulfonylbenzonitrile offer two distinct points for such synthetic elaboration, making it a potentially valuable building block in the synthesis of complex, functionalized polycyclic heteroaromatic compounds.

Table 3: Potential Polycyclic Heteroaromatic Systems from 2-Amino-5-methylsulfonylbenzonitrile

| Reagent(s) | Expected Polycyclic System | Reaction Type | Reference for Analogy |

| Activated Alkynes / Lewis Acid | Substituted 4-Aminoquinoline | Aza-Michael Addition / Annulation | thieme-connect.com |

| β-Ketoesters / Catalyst | Substituted Pyrido[2,3-b]quinoline derivative | Cyclocondensation | researchgate.net |

| Isatoic Anhydride / Aldehyde | Quinazolino[4,3-b]quinazoline derivative | Multi-component Reaction | researchgate.net |

Derivatization Strategies and Analogue Design Based on 2 Amino 5 Methylsulfonylbenzonitrile

Systematic Exploration of Structural Analogues

Modifications at the Amino Moiety

Common derivatization strategies for amino groups include:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides in the presence of a base can introduce amide or sulfonamide functionalities, respectively. chemrxiv.org This can alter the electronic properties and steric bulk of the amino group.

Reductive Amination: Treatment with aldehydes or ketones in the presence of a reducing agent, such as sodium acetoxyborohydride, can lead to the formation of secondary or tertiary amines. mdpi.com This allows for the introduction of various alkyl or aryl substituents.

N-Arylation and N-Alkylation: Coupling reactions with aryl halides or alkyl halides can introduce diverse substituents, expanding the chemical space around the amino group.

Formation of Heterocycles: The amino group can be incorporated into heterocyclic rings, such as in the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and amines. nih.gov

These modifications are not merely synthetic exercises; they are crucial for probing interactions with biological targets or for tuning the material properties of the resulting compounds. For instance, the introduction of different substituents on the amino group can impact the binding affinity of a molecule to a protein or alter the photophysical properties of a fluorescent probe. nih.gov

Variations of the Nitrile Functionality

The nitrile group is a versatile functional group that can participate in various chemical transformations and act as a key pharmacophore. nih.gov Its strong electron-withdrawing nature influences the electronic properties of the entire molecule. nih.gov

Strategies for modifying the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, which can serve as a handle for further derivatization.

Reduction: Reduction of the nitrile group can yield a primary amine, introducing a new point for modification.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems. For example, reaction with amines in the presence of a Lewis acid like trimethylaluminum (B3029685) can lead to the formation of 1-aminoisoquinolines. nih.gov

Bioisosteric Replacement: The nitrile group can be replaced with other functional groups that have similar steric and electronic properties, known as bioisosteres. nih.gov Common bioisosteres for the nitrile group include oxadiazoles, thiazoles, and other small heterocycles. nih.gov This strategy is often employed in drug design to improve pharmacokinetic properties or to explore new binding interactions. nih.gov

The choice of modification depends on the desired outcome. For example, converting the nitrile to a carboxylic acid can increase water solubility, while replacing it with a heterocyclic ring can introduce new hydrogen bonding donors or acceptors.

Alterations to the Sulfonyl Substituent and Alkyl Chain

Key derivatization approaches include:

Varying the Alkyl Group: The methyl group can be replaced with other alkyl chains (ethyl, propyl, etc.) or with cycloalkyl or branched alkyl groups. nih.gov This can impact the lipophilicity and steric profile of the molecule.

Introducing Unsaturation: The alkyl chain can be modified to include double or triple bonds, which can affect the molecule's conformation and electronic properties.

Replacing the Sulfonyl Group: The sulfonyl group can be replaced with other sulfur-based functionalities, such as a sulfoxide (B87167) or a sulfide. It can also be substituted with non-sulfur-containing groups like a ketone or an amide, though this would represent a more significant structural departure.

These alterations are critical for fine-tuning the physicochemical properties of the molecule to optimize its performance in a specific application.

Ring Substitutions on the Benzonitrile (B105546) Core

Introducing additional substituents onto the benzonitrile ring is a powerful strategy for exploring the structure-activity landscape. The position and nature of these substituents can dramatically alter the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.

Common ring substitution strategies include:

Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine) can influence the molecule's lipophilicity and metabolic stability. chemicalbook.com Halogens can also participate in halogen bonding, a type of non-covalent interaction that can be important for molecular recognition.

Alkylation and Arylation: The addition of alkyl or aryl groups to the ring can increase steric bulk and lipophilicity, potentially leading to enhanced binding or altered material properties.

Introduction of Hydrogen Bond Donors/Acceptors: The incorporation of groups such as hydroxyl, methoxy, or nitro can introduce new hydrogen bonding capabilities, which can be crucial for biological activity or for directing crystal packing. prepchem.comnih.gov

The synthesis of these substituted analogues often requires multi-step synthetic routes, starting from appropriately substituted precursors. chemicalbook.com

Rational Design Principles for Novel Chemical Entities

Moving beyond systematic exploration, rational design leverages an understanding of the underlying principles of molecular recognition and interaction to guide the design of new compounds with desired properties.

Topographical and Electronic Considerations in Molecular Design

The three-dimensional shape (topography) and the distribution of electrons within a molecule are fundamental to its function. In the context of designing analogues of 2-Amino-5-methylsulfonylbenzonitrile, these factors are paramount.

Topographical Considerations:

Conformational Analysis: Understanding the preferred three-dimensional arrangement of the molecule and its analogues is crucial. The introduction of bulky substituents or rigidifying elements can lock the molecule into a specific conformation, which may be more or less favorable for a particular application.

Shape Complementarity: When designing molecules to interact with a biological target, such as a protein binding pocket, the shape of the molecule must be complementary to the shape of the binding site. Molecular modeling techniques are often used to visualize and predict these interactions.

Electronic Considerations:

Electron Distribution and Dipole Moment: The electron-withdrawing nature of the nitrile and sulfonyl groups, combined with the electron-donating amino group, creates a specific electronic profile for 2-Amino-5-methylsulfonylbenzonitrile. Modifying these groups or adding other substituents to the ring will alter this profile, affecting the molecule's polarity, dipole moment, and ability to participate in electrostatic interactions. nih.gov

Hydrogen Bonding Potential: The amino group is a hydrogen bond donor, while the nitrile and sulfonyl groups can act as hydrogen bond acceptors. Rational design involves strategically placing these groups to optimize interactions with a target or with other molecules in a material.

π-System Interactions: The aromatic ring can participate in π-π stacking or cation-π interactions. The electronic nature of the substituents on the ring will influence the strength of these interactions.

By carefully considering these topographical and electronic factors, chemists can move from a trial-and-error approach to a more predictive and efficient design of novel chemical entities based on the 2-Amino-5-methylsulfonylbenzonitrile scaffold. researchwithrutgers.com This rational approach, often aided by computational chemistry, is at the forefront of modern chemical research and development. mdpi.com

Library Synthesis Approaches for Chemical Diversity

The generation of chemical libraries from a core molecular scaffold is a cornerstone of modern medicinal chemistry and materials science. The objective is to create a large number of structurally related compounds in a systematic and efficient manner. A central scaffold, such as an aminobenzonitrile derivative, can serve as the foundation for this diversification. One powerful method for achieving this is through multicomponent reactions (MCRs).

MCRs are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. This approach is highly efficient for building molecular complexity and diversity. For instance, research on structurally related scaffolds like 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines demonstrates this principle effectively. nih.gov In these syntheses, a library of diverse compounds can be generated by reacting a core molecule with various aromatic aldehydes and thiols. nih.gov This strategy allows for the systematic variation of substituents at different positions on the pyridine (B92270) scaffold, leading to a wide array of derivatives with unique properties. nih.gov

The general principle of library synthesis from a core scaffold using varied reactants is illustrated in the table below.

| Core Scaffold | Reactant A (e.g., Aldehyde) | Reactant B (e.g., Thiol) | Resulting Derivative in Library |

| Aminonitrile Core | Benzaldehyde | Thiophenol | Phenyl-substituted derivative |

| Aminonitrile Core | 4-Chlorobenzaldehyde | 4-Methylthiophenol | Chloro- and Methyl-substituted derivative |

| Aminonitrile Core | 2-Naphthaldehyde | Cyclohexylthiol | Naphthyl- and Cyclohexyl-substituted derivative |

| Aminonitrile Core | Furan-2-carbaldehyde | Benzylthiol | Furyl- and Benzyl-substituted derivative |

This table illustrates a conceptual library synthesis. The reactants are examples of how varying inputs can systematically generate a diverse set of molecules from a common starting structure.

Structure-Reactivity Relationships within 2-Amino-5-methylsulfonylbenzonitrile Derivatives

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. It dictates how a molecule will behave in a chemical reaction, which bonds will break, and which will form. In complex organic molecules like derivatives of 2-Amino-5-methylsulfonylbenzonitrile, even subtle modifications to the structure can lead to dramatic changes in reactivity. nih.gov This phenomenon, known as a structure-reactivity relationship, is critical for designing and executing successful synthetic pathways. The activation of a molecule for a specific reaction can be triggered by a binding-induced conformational change, a principle described as shape-dependent catalysis. nih.gov Studies on complex natural products have revealed that there can be a parabolic relationship between reactivity and biological potency, where an optimal level of reactivity leads to the most effective compound. nih.gov

Elucidation of How Structural Modifications Influence Chemical Transformations

Structural modifications, particularly the addition or alteration of substituent groups, can profoundly influence the course of a chemical transformation, sometimes leading to completely different products from the same set of reagents. This is known as divergent synthesis.

A compelling example is seen in the reaction of acylethynylpyrroles with malononitrile (B47326). nih.gov The outcome of this reaction is entirely dependent on the presence or absence of substituents on the pyrrole (B145914) ring. nih.gov

When the pyrrole ring is substituted: The reaction proceeds to form 2-(3-amino-2,4-dicyanophenyl)pyrroles in high yields. This outcome is consistent across various alkyl and aryl substituents on the pyrrole ring and different groups on the acyl function. nih.gov

When the pyrrole ring is unsubstituted: The reaction pathway diverges. Instead of the dicyanophenyl product, the reaction yields pyrrolyldienols, which can subsequently cyclize to form 3-amino-1-acylethylidene-2-cyanopyrrolizines. nih.gov

This divergence highlights how a structural modification—the presence of a substituent—directly controls the chemical transformation.

| Starting Acylethynylpyrrole | Key Structural Feature | Reaction with Malononitrile & KOH/MeCN | Primary Product Formed |

| Pyrrole with alkyl/aryl substituents | Substituted Pyrrole Ring | Standard Conditions | 2-(3-Amino-2,4-dicyanophenyl)pyrroles nih.gov |

| Pyrrole with no substituents | Unsubstituted Pyrrole Ring | Standard Conditions | Pyrrolyldienols / 3-Amino-1-acylethylidene-2-cyanopyrrolizines nih.gov |

This table summarizes the substituent-dependent divergent synthesis, demonstrating how a single structural change dictates the reaction's outcome.

Correlations Between Substituent Effects and Synthetic Pathway Viability

The viability of a specific synthetic pathway is often directly correlated with the electronic and steric effects of substituents on the reacting molecules. The divergent synthesis described above serves as a clear illustration of this principle. nih.gov

The formation of 2-(3-amino-2,4-dicyanophenyl)pyrroles is a viable pathway only when the starting acylethynylpyrrole possesses substituents on the pyrrole ring. nih.gov The rationale provided by researchers is that in the case of 5-aryl-substituted pyrroles, the negative charge that forms on the pyrrole nitrogen during the reaction can be distributed and stabilized by the aromatic substituents. nih.gov This stabilization makes the intermediate capable of reacting with a second molecule of malononitrile to yield the final product. nih.gov

Advanced Spectroscopic and Computational Characterization

High-Resolution Structural Elucidation Techniques

A combination of high-resolution spectroscopic methods provides a detailed picture of the molecular architecture of 2-Amino-5-methylsulfonylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁵N, ¹⁹F (if applicable) and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 2-Amino-5-methylsulfonylbenzonitrile would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methyl and amino groups. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl and nitrile groups and the electron-donating nature of the amino group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-Amino-5-methylsulfonylbenzonitrile would give rise to a separate signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. For instance, the carbon attached to the nitrile group (C≡N) would appear in a characteristic downfield region. organicchemistrydata.orglibretexts.org The carbon of the methyl group would be found in the upfield region of the spectrum. The positions of the carbons in the benzene ring would vary based on their substitution pattern. researchgate.netnih.govchemicalbook.com

¹⁵N and ¹⁹F NMR: While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it could provide valuable information about the electronic environment of the nitrogen atoms in the amino and nitrile groups. ¹⁹F NMR would only be applicable if a fluorine atom were present in the molecule, which is not the case for 2-Amino-5-methylsulfonylbenzonitrile.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between protons, helping to piece together the aromatic spin system. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Table 1: Predicted NMR Data for 2-Amino-5-methylsulfonylbenzonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 150 |

| NH₂ | 4.0 - 6.0 | - |

| SO₂CH₃ | 3.0 - 3.5 | 40 - 50 |

| C≡N | - | 115 - 125 |

| Aromatic C-NH₂ | - | 145 - 155 |

| Aromatic C-SO₂CH₃ | - | 135 - 145 |

| Aromatic C-CN | - | 100 - 110 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FTIR Spectroscopy: The FTIR spectrum of 2-Amino-5-methylsulfonylbenzonitrile is expected to show characteristic absorption bands. researchgate.net The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group would produce a sharp, intense band around 2220-2260 cm⁻¹. mdpi.com The sulfonyl group (SO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. ruc.dk The nitrile (C≡N) and the symmetric sulfonyl (SO₂) stretching vibrations are typically strong and easily identifiable in the Raman spectrum. nih.gov Aromatic ring vibrations also give rise to characteristic Raman signals. The combination of FTIR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for 2-Amino-5-methylsulfonylbenzonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300 - 3500 | FTIR |

| Nitrile (C≡N) | C≡N Stretch | 2220 - 2260 | FTIR, Raman |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 | FTIR |

| Sulfonyl (SO₂) | Symmetric Stretch | 1120 - 1160 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | FTIR, Raman |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. libretexts.org The mass spectrum of 2-Amino-5-methylsulfonylbenzonitrile would show a molecular ion peak ([M]⁺) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecule would fragment in a predictable manner. nih.govunito.it Common fragmentation pathways for related amino compounds can involve the loss of small molecules like HCN, NH₃, or radicals such as •CH₃ from the sulfonyl group. researchgate.netnih.gov The fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the compound.

X-ray Crystallography for Precise Solid-State Structure Determination

For crystalline samples, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. pan.pl This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous structural confirmation. researchgate.netmdpi.com X-ray crystallography would reveal the planarity of the benzene ring, the geometry around the sulfonyl group, and the conformation of the amino group relative to the ring. nih.gov It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonyl oxygen atoms, which dictate the crystal packing.

Theoretical and Computational Chemistry Studies

Computational methods complement experimental data by providing a deeper understanding of the electronic structure and properties of the molecule.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict various molecular properties. nih.gov DFT calculations can be employed to optimize the geometry of 2-Amino-5-methylsulfonylbenzonitrile, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental FTIR and Raman spectra. nih.gov

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map can also be calculated. These theoretical insights are crucial for understanding the reactivity and potential intermolecular interactions of the compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the conformational landscape of molecules like 2-Amino-5-methylsulfonylbenzonitrile. This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility, preferred shapes (conformations), and interactions of the molecule.

While specific, publicly accessible MD simulation studies focusing exclusively on 2-Amino-5-methylsulfonylbenzonitrile are not extensively documented, the methodology has been applied to structurally similar compounds, such as 2-amino-6-arylsulphonylbenzonitriles. nih.gov In such studies, a representative of the series of inhibitors is placed in a simulated water environment, and its interactions with biological targets, like HIV-1 reverse transcriptase, are observed. nih.gov These simulations reveal that electrostatic interactions and the energy of solvation play a significant role in the binding affinity of these molecules. nih.gov

For 2-Amino-5-methylsulfonylbenzonitrile, an MD simulation would typically involve the following steps:

System Setup: A 3D model of the molecule is placed in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Force Field Application: A force field (a set of parameters describing the potential energy of the atoms) is assigned to the molecule.

Simulation Run: The simulation is run for a specific duration (from nanoseconds to microseconds), tracking the trajectory of each atom.

Analysis: The resulting trajectories are analyzed to understand the molecule's conformational preferences, flexibility of rotatable bonds (like those connecting the amino and methylsulfonyl groups to the benzene ring), and potential interactions with other molecules.

This analysis can reveal the most stable, low-energy conformations of 2-Amino-5-methylsulfonylbenzonitrile, which are crucial for understanding its chemical reactivity and biological activity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.